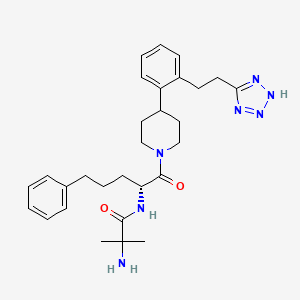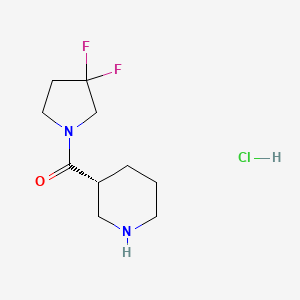
Hydroxy(2-methylprop-2-enoato-O)zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy(2-methylprop-2-enoato-O)zinc, also known by its chemical formula C4H6O3Zn, is a coordination compound where zinc is bonded to a hydroxy group and a 2-methylprop-2-enoate ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxy(2-methylprop-2-enoato-O)zinc can be synthesized through the reaction of zinc salts with 2-methylprop-2-enoic acid (commonly known as methacrylic acid). A typical synthetic route involves the following steps:
Dissolution of Zinc Salt: Zinc acetate or zinc chloride is dissolved in a suitable solvent such as water or ethanol.
Addition of Methacrylic Acid: Methacrylic acid is added to the solution under stirring.
pH Adjustment: The pH of the solution is adjusted to neutral or slightly basic using a base such as sodium hydroxide.
Precipitation: The this compound precipitates out of the solution and can be collected by filtration.
Purification: The precipitate is washed with cold water and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, concentration, and flow rates are optimized to maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy(2-methylprop-2-enoato-O)zinc undergoes various types of chemical reactions, including:
Substitution Reactions: The hydroxy and 2-methylprop-2-enoate ligands can be substituted by other ligands such as halides or phosphines.
Coordination Reactions: It can form coordination complexes with other metal ions or organic ligands.
Decomposition Reactions: Under certain conditions, it can decompose to form zinc oxide and other by-products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., chloride, bromide) and phosphines. These reactions typically occur in polar solvents such as water or ethanol.
Coordination Reactions: Ligands such as ethylenediamine or bipyridine are used to form coordination complexes. These reactions are often carried out in aqueous or organic solvents.
Decomposition Reactions: Elevated temperatures or acidic conditions can induce decomposition.
Major Products
Substitution Reactions: Products include zinc halides or zinc phosphine complexes.
Coordination Reactions: Various coordination complexes with different ligands.
Decomposition Reactions: Zinc oxide and organic by-products.
Applications De Recherche Scientifique
Hydroxy(2-methylprop-2-enoato-O)zinc has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of poly(methyl methacrylate) (PMMA).
Materials Science: It is investigated for its potential use in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Biochemistry: It is studied for its potential role in enzyme mimetics and as a zinc source in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism by which hydroxy(2-methylprop-2-enoato-O)zinc exerts its effects depends on its application:
Catalysis: It acts as a Lewis acid, facilitating the polymerization of monomers by coordinating to the carbonyl groups.
Materials Science: It forms coordination bonds with organic linkers, leading to the formation of MOFs.
Biochemistry: It can mimic the active sites of zinc-containing enzymes, participating in catalytic cycles.
Medicine: It releases zinc ions, which can interact with biological molecules and disrupt microbial cell walls.
Comparaison Avec Des Composés Similaires
Hydroxy(2-methylprop-2-enoato-O)zinc can be compared with other zinc carboxylates and coordination compounds:
Zinc Acetate: Similar in structure but with acetate ligands instead of 2-methylprop-2-enoate. Zinc acetate is more commonly used but lacks the specific reactivity of this compound.
Zinc Oxide: A simple inorganic compound with different applications, primarily in materials science and as a sunscreen ingredient.
Zinc Methacrylate: Similar to this compound but without the hydroxy group, leading to different reactivity and applications.
This compound stands out due to its unique combination of a hydroxy group and a 2-methylprop-2-enoate ligand, which imparts specific chemical properties and reactivity.
Conclusion
This compound is a versatile compound with a wide range of applications in catalysis, materials science, biochemistry, and medicine. Its unique chemical structure allows it to participate in various reactions and form complexes with different ligands, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
63451-47-8 |
|---|---|
Formule moléculaire |
C4H8O3Zn |
Poids moléculaire |
169.5 g/mol |
Nom IUPAC |
2-methylprop-2-enoic acid;zinc;hydrate |
InChI |
InChI=1S/C4H6O2.H2O.Zn/c1-3(2)4(5)6;;/h1H2,2H3,(H,5,6);1H2; |
Clé InChI |
CJSCLERRDWRJGA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)O.O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI)](/img/structure/B12083588.png)
![Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-](/img/structure/B12083590.png)

![(6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B12083596.png)




![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1)](/img/structure/B12083638.png)
